molecular formula C10H13NO2 B1583701 1-sec-Butyl-4-nitrobenzene CAS No. 4237-40-5

1-sec-Butyl-4-nitrobenzene

Cat. No. B1583701
CAS RN: 4237-40-5
M. Wt: 179.22 g/mol
InChI Key: IQRMCUYGEZOTSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-sec-Butyl-4-nitrobenzene has been utilized in the ultrasound-assisted synthesis of nitro aromatic ethers. The preparation of 1-butoxy-4-nitrobenzene using a multi-site phase-transfer catalyst under ultrasonic conditions has been investigated. This method enhanced the reaction efficiency, demonstrating the compound’s potential in improving synthesis processes.


Molecular Structure Analysis

The molecular formula of 1-sec-Butyl-4-nitrobenzene is C10H13NO2 . It contains total 26 bond(s); 13 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 nitro group(s) (aromatic) .


Chemical Reactions Analysis

Nitro compounds like 1-sec-Butyl-4-nitrobenzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Scientific Research Applications

1. Organic Chemistry: Oxidative Nucleophilic Alkoxylation of Nitrobenzenes

  • Summary of the Application : Nitrobenzenes are key intermediates in organic synthesis and important building blocks for the preparation of valuable chemicals such as pigments, agrochemicals, pharmaceuticals, explosives, and electronic materials . A specific application of nitrobenzenes is in the oxidative nucleophilic alkoxylation process .
  • Methods of Application : The process involves the oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen . Mechanistic investigations suggest the formation of a deprotonated σH adduct . The products showed good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .
  • Results or Outcomes : The study was focused on the investigation of the reaction mechanism and kinetics . The progress of the reaction was conveniently monitored by 19F NMR spectroscopy .

2. Organic Chemistry: Synthesis of Nitroarenes by Oxidation of Aryl Amines

  • Summary of the Application : Nitro compounds are an important class of organic molecules with broad application in organic synthesis, medicinal chemistry, and materials science . Among the variety of methodologies available for their synthesis, the direct oxidation of primary amines represents an attractive alternative route .
  • Methods of Application : Efforts towards the development of oxidative procedures for the synthesis of nitro derivatives have spanned over the past decades, leading to a wide variety of protocols for the selective oxidative conversion of amines to nitro derivatives .
  • Results or Outcomes : This protocol was applied to the synthesis of nitrobenzene, 1-chloro-4-nitrobenzene, and 1,4-dinitrobenzene with 66%, 92%, and 68% yields respectively .

3. Organic Chemistry: Friedel-Crafts Alkylation

  • Summary of the Application : The Friedel-Crafts alkylation is a method of introducing an alkyl group onto the benzene ring . This reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+ .
  • Methods of Application : Aluminum chloride catalyzes the reaction by helping the alkyl halide to generate a carbocation . Loss of H+ then completes the reaction .
  • Results or Outcomes : Despite its utility, the Friedel–Crafts alkylation has several limitations. For one thing, only alkyl halides can be used . Aromatic (aryl) halides and vinylic halides don’t react because aryl and vinylic carbocations are too high in energy to form under Friedel–Crafts conditions .

4. Organic Chemistry: Synthesis of Nitroarenes by Oxidation of Aryl Amines

  • Summary of the Application : The direct oxidation of primary amines represents an attractive alternative route for the synthesis of nitro derivatives .
  • Methods of Application : Efforts towards the development of oxidative procedures for the synthesis of nitro derivatives have spanned over the past decades, leading to a wide variety of protocols for the selective oxidative conversion of amines to nitro derivatives .
  • Results or Outcomes : This protocol was applied to the synthesis of nitrobenzene, 1-chloro-4-nitrobenzene, and 1,4-dinitrobenzene with 66%, 92%, and 68% yields respectively .

5. Organic Chemistry: Friedel-Crafts Alkylation

  • Summary of the Application : The Friedel-Crafts alkylation is a method of introducing an alkyl group onto the benzene ring . This reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+ .
  • Methods of Application : Aluminum chloride catalyzes the reaction by helping the alkyl halide to generate a carbocation . Loss of H+ then completes the reaction .
  • Results or Outcomes : Despite its utility, the Friedel–Crafts alkylation has several limitations. For one thing, only alkyl halides can be used . Aromatic (aryl) halides and vinylic halides don’t react because aryl and vinylic carbocations are too high in energy to form under Friedel–Crafts conditions .

6. Organic Chemistry: Synthesis of Nitroarenes by Oxidation of Aryl Amines

  • Summary of the Application : The direct oxidation of primary amines represents an attractive alternative route for the synthesis of nitro derivatives .
  • Methods of Application : Efforts towards the development of oxidative procedures for the synthesis of nitro derivatives have spanned over the past decades, leading to a wide variety of protocols for the selective oxidative conversion of amines to nitro derivatives .
  • Results or Outcomes : This protocol was applied to the synthesis of nitrobenzene, 1-chloro-4-nitrobenzene, and 1,4-dinitrobenzene with 66%, 92%, and 68% yields respectively .

Safety And Hazards

When handling 1-sec-Butyl-4-nitrobenzene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions of 1-sec-Butyl-4-nitrobenzene could involve further exploration of its potential in improving synthesis processes. Additionally, its role in electrophilic aromatic substitution reactions could be further investigated .

properties

IUPAC Name

1-butan-2-yl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRMCUYGEZOTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884052
Record name Benzene, 1-(1-methylpropyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-sec-Butyl-4-nitrobenzene

CAS RN

4237-40-5
Record name 1-(1-Methylpropyl)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4237-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(1-methylpropyl)-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004237405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(1-methylpropyl)-4-nitro-
Source EPA Chemicals under the TSCA
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Record name Benzene, 1-(1-methylpropyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-sec-butyl-4-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.998
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Fang, G Li, Y She - The Journal of Organic Chemistry, 2018 - ACS Publications
Efficient and selective aerobic oxidation of nitro-substituted alkylarenes to functional compounds is a fundamental process that remains a challenge. Here, we report a metal-free, …
Number of citations: 18 pubs.acs.org

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